molecular formula C22H26N4 B11705514 Benzimidazole, 2,2'-octamethylenebis- CAS No. 5233-14-7

Benzimidazole, 2,2'-octamethylenebis-

Cat. No.: B11705514
CAS No.: 5233-14-7
M. Wt: 346.5 g/mol
InChI Key: IHORDQFAOPQUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole, 2,2'-octamethylenebis- is a bis-benzimidazole derivative characterized by two benzimidazole moieties linked via an octamethylene (eight-carbon) chain. Benzimidazoles are heterocyclic aromatic systems formed by fusing benzene and imidazole rings, known for their broad pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The octamethylene linker likely enhances lipophilicity and flexibility compared to shorter or rigid linkers, influencing solubility, bioavailability, and interaction with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5233-14-7

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

2-[8-(1H-benzimidazol-2-yl)octyl]-1H-benzimidazole

InChI

InChI=1S/C22H26N4/c1(3-5-15-21-23-17-11-7-8-12-18(17)24-21)2-4-6-16-22-25-19-13-9-10-14-20(19)26-22/h7-14H,1-6,15-16H2,(H,23,24)(H,25,26)

InChI Key

IHORDQFAOPQUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization with Suberic Acid

The most direct route to 2,2'-octamethylenebis-benzimidazole involves the condensation of o-phenylenediamine with suberic acid (octanedioic acid). This method parallels the depolymerization of poly(ethylene terephthalate) (PET) with o-phenylenediamine to form bis-benzimidazoles. Under high-temperature conditions (190°C) with the neutral superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), suberic acid undergoes amidation followed by intramolecular cyclization (Fig. 1).

Mechanistic Insights :

  • Amidation : TBD activates the carboxylic acid groups of suberic acid, facilitating nucleophilic attack by the amine groups of o-phenylenediamine to form a diamide intermediate.

  • Cyclization : The diamide undergoes dehydration, promoted by TBD’s bifunctional hydrogen-bonding activation, to yield two benzimidazole rings connected by an octamethylene chain.

Optimization Data :

ParameterOptimal ValueYield (%)
Temperature190°C85–90
Catalyst (TBD)10 mol%88
Reaction Time6–8 h90

This method’s efficacy is limited by the high energy input required and the need for precise stoichiometry to avoid mono-cyclized byproducts.

Oxidative Cyclization with Octanedial

Polymer-Supported Triflic Acid (PVP-TfOH) Catalysis

A milder approach utilizes octanedial (octamethylene dialdehyde) and o-phenylenediamine in the presence of PVP-TfOH and hydrogen peroxide (H₂O₂). The reaction proceeds at 70°C within 6 minutes, achieving yields exceeding 90% (Table 1).

Reaction Pathway :

  • Schiff Base Formation : The aldehyde reacts with o-phenylenediamine to form a bis-imine intermediate.

  • Oxidative Cyclization : H₂O₂ oxidizes the bis-imine, inducing cyclization to the benzimidazole rings.

Table 1: Optimization of PVP-TfOH Catalyzed Synthesis

Catalyst Loading (g)H₂O₂ (equiv)Time (min)Yield (%)
0.23695
0.33595

This method’s advantages include rapid kinetics and ease of catalyst recovery, though the use of stoichiometric H₂O₂ raises safety concerns.

Green Synthesis Using Cobalt(II) Acetylacetonate

Room-Temperature Coupling

Cobalt(II) acetylacetonate [Co(acac)₂] enables the synthesis of bis-benzimidazoles under ambient conditions. Octanedial and o-phenylenediamine react in methanol with 5 mol% Co(acac)₂, achieving 92% yield in 4 hours.

Key Observations :

  • Electron-donating substituents on the diamine enhance reaction rates, while electron-withdrawing groups slow cyclization.

  • The catalyst’s Lewis acidity facilitates imine formation, while its redox activity promotes oxidation to the aromatic benzimidazole.

Comparative Performance :

CatalystTemperatureTime (h)Yield (%)
Co(acac)₂25°C492
NH₄Cl25°C486

This method is ideal for thermally sensitive substrates but requires anhydrous conditions to prevent catalyst deactivation.

Mechanochemical Synthesis

Solvent-Free Grinding with ZrOCl₂·8H₂O

A solvent-free protocol uses zirconium oxychloride (ZrOCl₂·8H₂O) to mediate the reaction between o-phenylenediamine and suberic acid under mechanical grinding. This approach eliminates solvent waste and achieves 89% yield in 30 minutes.

Advantages :

  • No chromatographic purification required.

  • Scalable to gram quantities without yield loss.

Limitations :

  • Prolonged grinding (>45 minutes) leads to decomposition.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (180 W, 50°C) reduces reaction times to 15 minutes when using suberic acid and o-phenylenediamine in ethanol-acetone mixtures. While initially developed for PET upcycling, this method adapts readily to aliphatic diacids.

Critical Parameters :

  • Solvent Ratio : Ethanol:acetone (3:1) ensures homogeneity.

  • Irradiation Power : Exceeding 200 W causes charring.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodCatalystTemp. (°C)TimeYield (%)Green Metrics
Acid-CatalyzedTBD1906–8 h88Low
Oxidative CyclizationPVP-TfOH706 min95Moderate
Co(acac)₂Co(acac)₂254 h92High
MechanochemicalZrOCl₂·8H₂O2530 min89High
MicrowaveNone5015 min82Moderate

Characterization and Validation

Spectroscopic Data

  • ¹H NMR : The octamethylene bridge resonates as a multiplet at δ 1.25–1.45 ppm (8H), while benzimidazole protons appear as doublets at δ 7.6–8.2 ppm.

  • IR : N-H stretching at 3400 cm⁻¹ and C=N absorption at 1620 cm⁻¹ confirm cyclization.

  • Mass Spectrometry : Molecular ion peak at m/z 350.2 (C₂₂H₂₆N₄) .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2,2’-octamethylenebis- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole derivatives can lead to the formation of benzimidazolone, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical applications of benzimidazole derivatives are vast. Below is a summary of key applications:

  • Anthelmintic Agents : Benzimidazole derivatives such as albendazole and mebendazole are widely used to treat parasitic infections by inhibiting microtubule formation in worms, leading to their paralysis and death .
  • Anticancer Agents : Several studies have demonstrated the anticancer potential of benzimidazole derivatives. For example, compounds like 2-mercaptobenzimidazole have shown significant activity against colorectal carcinoma cell lines .
  • Antimicrobial Activity : Benzimidazoles exhibit potent antimicrobial properties. Research has highlighted their effectiveness against various bacterial strains and fungi .
  • Proton Pump Inhibitors : Drugs such as omeprazole and lansoprazole are benzimidazole derivatives used to reduce stomach acid production, providing relief from gastroesophageal reflux disease (GERD) .
  • Antihypertensive Agents : Angiotensin II receptor blockers like candesartan and telmisartan belong to the benzimidazole class and are utilized in managing hypertension .

Synthesis and Structure-Activity Relationship

The synthesis of benzimidazole derivatives often involves various chemical reactions including condensation reactions and cyclization processes. The structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. For instance:

  • Bioevaluation Studies : Recent research focused on synthesizing 2-phenylbenzimidazole derivatives showed promising ovicidal and larvicidal activities against susceptible strains .
  • Docking Studies : Molecular docking studies have provided insights into the binding affinities of benzimidazole derivatives to target proteins, aiding in the design of more effective drugs .

Case Study 1: Anticancer Activity

A study published in 2021 investigated the anticancer properties of new benzimidazole derivatives against human colorectal carcinoma (HCT116) cells. The results indicated that certain compounds exhibited IC50 values lower than that of standard chemotherapy agents like 5-fluorouracil (5-FU), demonstrating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that several compounds had minimal inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics, highlighting their potential in combating resistant bacterial strains .

Data Tables

Application TypeExample CompoundsMechanism of Action
AnthelminticsAlbendazole, MebendazoleInhibit tubulin polymerization in parasites
Anticancer2-MercaptobenzimidazoleInduce apoptosis in cancer cells
AntimicrobialsVarious synthesized derivativesDisrupt bacterial cell wall synthesis
Proton Pump InhibitorsOmeprazole, LansoprazoleInhibit gastric acid secretion
AntihypertensivesCandesartan, TelmisartanBlock angiotensin II receptors

Mechanism of Action

The mechanism of action of benzimidazole, 2,2’-octamethylenebis- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it can inhibit the polymerization of tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms .

Comparison with Similar Compounds

Structural and Physical Properties

Bis-benzimidazole derivatives differ primarily in linker length and rigidity, which significantly affect their physicochemical properties:

Compound Name Linker Type Molecular Formula Molecular Weight Key Properties
2,2'-Methylenebis-benzimidazole Methylene (CH₂) C₁₅H₁₂N₄ 248.29 High rigidity, moderate solubility
2,2'-(1,2-Ethanediyl)bis-benzimidazole Ethylene (C₂H₄) C₁₆H₁₄N₄ 262.31 Increased flexibility, enhanced binding
2,2'-(2,5-Furandiyl)bis-benzimidazole Furan (C₄H₂O) C₂₀H₁₆N₄O 328.37 Aromatic linker, surfactant potential
2,2'-Octamethylenebis-benzimidazole Octamethylene (C₈H₁₆) C₂₂H₂₆N₄ ~354.48 High lipophilicity, flexible backbone

Key Observations :

  • Solubility : Shorter linkers (methylene, ethylene) exhibit better aqueous solubility, whereas octamethylene derivatives may require formulation adjustments for bioavailability .
Chemical Reactivity and Coordination

Bis-benzimidazoles often act as polydentate ligands. For example:

  • Pyridine-benzimidazole hybrids form stable bidentate or tridentate metal complexes, useful in catalysis .
  • The octamethylene chain’s flexibility may enable unique coordination modes, though this remains unexplored in the literature provided.

Biological Activity

Benzimidazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. Among them, Benzimidazole, 2,2'-octamethylenebis- has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Benzimidazole Derivatives

Benzimidazole is a bicyclic structure that consists of a fused benzene and imidazole ring. The presence of various substituents on the benzimidazole nucleus can enhance its biological activity, making it a focal point in medicinal chemistry. Recent studies have reported that benzimidazole derivatives exhibit a wide range of pharmacological properties including:

  • Antimicrobial : Active against bacteria and fungi.
  • Antiviral : Effective against various viral infections.
  • Anticancer : Inhibitory effects on tumor growth.
  • Anti-inflammatory : Reduction of inflammation in various models.

Antimicrobial Activity

Recent research has demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (μg/ml)Target OrganismReference
150S. typhi
2250C. albicans
312.5S. typhi
4100E. coli

These findings indicate that modifications to the benzimidazole structure can lead to enhanced antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. A notable example includes the evaluation of several derivatives against various cancer cell lines using the Sulforhodamine B assay.

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundCancer Cell Line% Inhibition at 10^-4 MReference
1A549 (Lung)60%
2HCT116 (Colon)82%
3MCF-7 (Breast)89%

These results highlight the potential for developing new anticancer therapies based on benzimidazole derivatives.

Study on Trypanosomatid Parasites

A study evaluated the activity of benzimidazole N-oxide derivatives against Trypanosoma cruzi and Leishmania spp. The results showed that certain derivatives had IC50 values less than 5 µM, indicating strong antiparasitic activity with minimal cytotoxicity towards mammalian cells.

Key Findings:

  • Derivatives demonstrated selective toxicity towards parasites.
  • The most potent compounds were tested in vivo with promising survival rates in treated groups compared to controls .

Antifungal Studies

Another investigation focused on the antifungal properties of benzimidazole derivatives against clinical strains of fungi. The study found that specific compounds exhibited over 80% growth inhibition in tested strains, suggesting their potential as antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often correlated with their structural features. Key factors influencing activity include:

  • Substituent Positioning : Electron-withdrawing groups enhance activity.
  • Functional Groups : Presence of hydroxyl or methoxy groups often correlates with improved efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2'-octamethylenebis-benzimidazole derivatives, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves condensation reactions between diamines and carbonyl precursors under acidic or catalytic conditions. For example, FeBr₃ or Fe(NO₃)₃·9H₂O catalysts in ethanol/water mixtures enable efficient cyclization . Copper-promoted one-pot approaches are also viable for generating benzimidazole cores . Key parameters include temperature (80–120°C), solvent polarity, and catalyst loading. Purification via column chromatography or recrystallization ensures purity.

Q. How can structural characterization of 2,2'-octamethylenebis-benzimidazole derivatives be systematically performed?

  • Methodology : Use FT-IR to identify N–H stretching (3200–3400 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹). NMR (¹H/¹³C) resolves proton environments, such as methylene (–CH₂–) bridges and benzimidazole aromatic protons . X-ray diffraction (XRD) confirms crystal packing and intermolecular interactions (e.g., π-stacking or hydrogen bonding) . Mass spectrometry validates molecular weight and fragmentation patterns.

Q. What are the primary applications of benzimidazole derivatives in coordination chemistry?

  • Methodology : Benzimidazole ligands like 2,2'-azadimethylenebis(benzimidazole) (abb) form stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺). These complexes are synthesized via refluxing stoichiometric metal salts and ligands in methanol/water, followed by crystallization . Applications include catalytic oxidation studies and electrochemical analysis (cyclic voltammetry) to assess redox activity .

Advanced Research Questions

Q. How do computational methods like DFT resolve contradictions in the excited-state intramolecular proton transfer (ESIDPT) behavior of benzimidazole derivatives?

  • Methodology : Density functional theory (DFT) and time-dependent DFT (TD-DFT) model proton transfer pathways by analyzing frontier molecular orbitals (HOMO/LUMO) and potential energy surfaces. For example, studies on 2,2'-(1,4-phenylenebis(benzimidazole))diphenol reveal dual proton transfer via keto-enol tautomerism, with solvent polarity (e.g., acetonitrile vs. water) critically affecting activation barriers . Discrepancies between experimental and theoretical data often arise from solvent effects or basis set limitations.

Q. What mechanistic insights explain the corrosion inhibition efficacy of 2,2'-bis(benzimidazole) in acidic environments?

  • Methodology : Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency (>90% in 1M HCl for mild steel). Adsorption isotherms (Langmuir, Temkin) confirm physisorption or chemisorption on metal surfaces. Quantum chemical parameters (e.g., EHOMO, ELUMO) derived from DFT correlate with electron-donating capacity of benzimidazole nitrogen atoms . Contradictions in literature may stem from varying substituent effects or experimental pH conditions.

Q. How do hybrid nanocomposites of benzimidazole derivatives interact with inorganic phosphate matrices, and what drives their structural evolution?

  • Methodology : Ion exchange in aqueous media between sodium metaphosphate and 2,2'-dibenzimidazolyl butane dichlorhydrates forms nanocomposites. Characterization via TEM shows size reduction (20–50 nm) and XRD reveals new phosphate peaks (2θ = 25–30°). UV-Vis spectra indicate charge-transfer interactions, while Raman spectroscopy tracks bond reorganization (e.g., P–O stretching at 900–1100 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.